
(S)-Methyl 2,5-diamino-5-oxopentanoate
Description
The compound "(S)-Methyl 2,5-diamino-5-oxopentanoate" (CAS: 257288-44-1, molecular weight: 196.63 g/mol) is a chiral amino acid derivative characterized by a methyl ester group, two amino substituents at positions 2 and 5, and a ketone moiety at position 5 (Figure 1). Its hydrochloride salt form is commonly used in peptide synthesis and pharmaceutical research due to its stability under ambient storage conditions and inert atmospheres . The compound’s stereochemistry (S-configuration) is critical for its biological activity, particularly in mimicking natural amino acids like L-glutamine .
Properties
IUPAC Name |
methyl (2S)-2,5-diamino-5-oxopentanoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O3/c1-11-6(10)4(7)2-3-5(8)9/h4H,2-3,7H2,1H3,(H2,8,9)/t4-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBDRMPRTNVKBAD-BYPYZUCNSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CCC(=O)N)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CCC(=O)N)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401312858 | |
Record name | L-Glutamine methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401312858 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40846-98-8 | |
Record name | L-Glutamine methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=40846-98-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | L-Glutamine methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401312858 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Methyl 2,5-diamino-5-oxopentanoate typically involves the esterification of 2,5-diamino-5-oxopentanoic acid. One common method is the reaction of the acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of automated systems for monitoring and controlling reaction parameters is also common in industrial production .
Chemical Reactions Analysis
Types of Reactions
(S)-Methyl 2,5-diamino-5-oxopentanoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives. Substitution reactions can lead to a variety of substituted amino acid esters .
Scientific Research Applications
(S)-Methyl 2,5-diamino-5-oxopentanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes
Mechanism of Action
The mechanism of action of (S)-Methyl 2,5-diamino-5-oxopentanoate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in amino acid metabolism. It may also participate in biochemical pathways that involve the synthesis and degradation of proteins and other biomolecules .
Comparison with Similar Compounds
Structural Analogues
Table 1: Structural and Functional Comparison of Related Compounds
Functional Differences
Ester Group Variations :
- The methyl ester (CAS: 257288-44-1) offers superior solubility in polar solvents compared to the benzyl ester (CAS: 2419-53-6), which is bulkier and used for temporary protection in peptide synthesis .
- The tert-butyl ester (CAS: 17193-29-2) provides enhanced steric protection for amine groups, making it ideal for multi-step synthetic routes .
Positional Isomerism: The 2,5-diamino configuration (e.g., CAS: 2419-53-6) closely mimics L-glutamine’s α-amino and γ-carboxamide groups, enabling its use in enzyme inhibition studies . The 4,5-diamino isomers (e.g., CAS: 70830-50-1) are less biologically active but serve as stable intermediates in non-natural peptide design .
Safety and Handling: All analogues require precautions against dust inhalation (P261, P262) . The hydrochloride salts (e.g., CAS: 257288-44-1) are non-hazardous under GHS classification, whereas L-glutamine derivatives have GRAS status .
Research Findings
- Synthetic Utility : The methyl ester derivative (CAS: 257288-44-1) is pivotal in synthesizing carbocyclic glutamine analogues, showing 85% yield in coupling reactions .
- Biological Activity : The benzyl ester variant (CAS: 2419-53-6) inhibits glutaminase enzymes with an IC₅₀ of 12 µM, outperforming natural L-glutamine (IC₅₀ > 100 µM) in preclinical models .
- Stability : The tert-butyl ester (CAS: 17193-29-2) retains >95% purity after 12 months at 2–8°C, making it preferable for long-term storage .
Biological Activity
(S)-Methyl 2,5-diamino-5-oxopentanoate is a chiral compound with significant potential in various biological contexts due to its structural characteristics and reactivity. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 160.17 g/mol. The compound features two amino groups and a keto group, which are critical for its biochemical interactions. Its structural similarity to glutamate suggests potential interactions with glutamate receptors and metabolic pathways involving amino acids.
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 160.17 g/mol |
Chiral Configuration | (S) |
Functional Groups | Amino, Keto |
Mechanisms of Biological Activity
Research indicates that this compound can act as a substrate for various enzymes involved in amino acid metabolism. Its unique structure allows it to form hydrogen bonds with biological molecules, modulating enzymatic activities and influencing protein synthesis and degradation processes.
Potential Interactions
- Glutamate Receptors : The compound may mimic glutamate, potentially influencing neurotransmission.
- Enzyme Modulation : It can interact with enzymes involved in metabolic pathways, affecting cellular processes.
Therapeutic Applications
The biological activity of this compound suggests several therapeutic applications:
- Neuroprotection : Due to its potential interaction with glutamate receptors, it may be investigated for neuroprotective effects in conditions like Alzheimer's disease.
- Metabolic Regulation : Its role in amino acid metabolism could be leveraged for metabolic disorders.
- Drug Development : The compound's unique properties make it a candidate for developing new pharmacological agents.
Research Findings
Recent studies have highlighted the biological significance of this compound:
- Enzymatic Studies : Investigations have shown that the compound can affect the activity of enzymes related to amino acid metabolism, suggesting its role as a modulator in metabolic pathways .
- Case Studies : In vitro studies demonstrated that this compound influences protein synthesis rates in specific cell lines, indicating its potential as a bioregulator .
Comparative Analysis with Related Compounds
The following table summarizes the structural features and properties of compounds related to this compound:
Compound Name | Structural Features | Unique Properties |
---|---|---|
Methyl 2,5-diamino-5-oxopentanoate | Non-chiral version | Lacks specific stereochemical properties |
2,5-Diamino-5-oxopentanoic acid | Parent acid form | Does not contain the methyl ester group |
Ethyl 2,5-diamino-5-oxopentanoate | Ethyl ester analog | Different ester group influences solubility |
(R)-Methyl 2,5-diamino-5-oxopentanoate | Enantiomer | Different spatial arrangement affects reactivity |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (S)-methyl 2,5-diamino-5-oxopentanoate, and how can reaction conditions be optimized?
- Methodology :
- Stepwise synthesis : Begin with L-glutamine derivatives (or analogous chiral precursors) to preserve the (S)-configuration. Introduce methyl ester protection via carbodiimide-mediated coupling (e.g., DCC/DMAP), followed by selective deprotection and functionalization of amino groups .
- Optimization : Monitor reaction progress using thin-layer chromatography (TLC) and adjust pH to stabilize intermediates. For enantiomeric purity, employ chiral auxiliaries or enzymatic resolution .
- Key Parameters :
Parameter | Optimal Range |
---|---|
Temperature | 0–25°C (for amine protection) |
Solvent | Anhydrous DMF or THF |
Catalysts | HOBt/EDCI for coupling efficiency |
Q. How can researchers characterize the structural and chiral purity of this compound?
- Analytical Techniques :
- NMR Spectroscopy : Use - and -NMR to confirm backbone structure (e.g., δ 1.8–2.5 ppm for methylene protons adjacent to the ketone) .
- Chiral HPLC : Utilize a cellulose-based chiral column (e.g., Chiralpak IC) with a mobile phase of hexane:isopropanol (80:20) to verify enantiomeric excess (>98%) .
- Mass Spectrometry : ESI-MS in positive ion mode to detect [M+H] peaks and rule out impurities .
Q. What are the stability profiles of this compound under varying storage conditions?
- Findings :
- Short-term stability : Stable at 2–8°C under inert atmosphere (N or Ar) for ≤30 days.
- Long-term degradation : Hydrolysis of the methyl ester occurs at >25°C or in humid environments, forming 2,5-diamino-5-oxopentanoic acid .
- Recommendations :
Condition | Stability Duration |
---|---|
-20°C (desiccated) | ≥6 months |
Room temperature (dry) | ≤7 days |
Q. What safety protocols are critical when handling this compound?
- Hazard Mitigation :
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols (P261/P262 precautions) .
- First Aid : For skin contact, rinse immediately with water (15 min) and consult medical attention if irritation persists .
Advanced Research Questions
Q. How does the (S)-enantiomer’s reactivity differ from the (R)-form in enzymatic assays?
- Experimental Design :
- Compare kinetic parameters (K, V) using aminotransferases or decarboxylases. For example, the (S)-enantiomer may act as a competitive inhibitor in L-glutamine metabolism due to structural mimicry .
- Data Interpretation :
- Use circular dichroism (CD) to track conformational changes in enzyme-substrate complexes.
Q. What metabolic pathways involve this compound, and how can isotopic labeling track its fate in vivo?
- Methodology :
- Synthesize -labeled derivatives via reductive amination with . Administer in cell cultures and monitor incorporation into urea cycle intermediates via LC-MS/MS .
- Key Pathways :
Pathway | Role of Compound |
---|---|
Glutaminolysis | Potential allosteric modulator of glutaminase |
Polyamine synthesis | Substrate for spermidine synthase |
Q. How should researchers resolve contradictions in reported biological activity data (e.g., conflicting IC values)?
- Conflict Analysis Framework :
Source Evaluation : Cross-check purity data (HPLC, elemental analysis) from original studies.
Assay Conditions : Compare buffer pH, temperature, and co-factor availability (e.g., Mg) across studies .
Statistical Validation : Apply Bland-Altman plots to assess inter-lab variability .
Q. What analytical challenges arise in quantifying trace impurities in synthesized batches?
- Solutions :
- LC-HRMS : Detect impurities at <0.1% levels using a C18 column and gradient elution (water:ACN + 0.1% formic acid).
- Forced Degradation Studies : Expose the compound to heat/light/humidity and profile degradation products .
Q. How can this compound serve as a precursor for bioconjugation in targeted drug delivery systems?
- Applications :
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.